ethyl 1,5-dimethyl-3-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate

Description

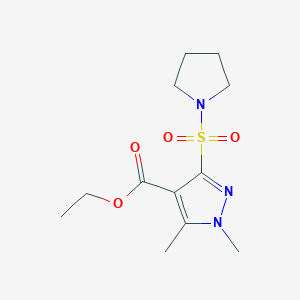

Ethyl 1,5-dimethyl-3-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate is a pyrazole derivative featuring a unique substitution pattern. The pyrazole core is substituted at positions 1 and 5 with methyl groups, at position 3 with a pyrrolidinylsulfonyl moiety, and at position 4 with an ethyl ester. This combination of substituents confers distinct electronic and steric properties, making the compound of interest in medicinal chemistry and agrochemical research.

Properties

IUPAC Name |

ethyl 1,5-dimethyl-3-pyrrolidin-1-ylsulfonylpyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O4S/c1-4-19-12(16)10-9(2)14(3)13-11(10)20(17,18)15-7-5-6-8-15/h4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJIJATBUQXYDAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1S(=O)(=O)N2CCCC2)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 1,5-dimethyl-3-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article discusses its synthesis, pharmacological properties, and potential therapeutic applications based on recent research findings.

Overview of Pyrazole Derivatives

Pyrazole derivatives are recognized for their significant pharmacological potential, exhibiting various biological activities including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects. The structural diversity of pyrazoles allows for modifications that enhance their biological efficacy and selectivity against specific targets.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of suitable pyrazole precursors with pyrrolidine and sulfonylating agents. This compound can be synthesized through a multi-step process that includes:

- Formation of the Pyrazole Ring : Utilizing hydrazine derivatives and α,β-unsaturated carbonyl compounds.

- Sulfonation : Introducing a sulfonyl group via electrophilic aromatic substitution.

- Esterification : Converting the carboxylic acid to an ester form using ethyl alcohol.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various pyrazole derivatives, including this compound. The compound has demonstrated significant activity against a range of bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 mg/mL |

| Escherichia coli | 12.5 mg/mL |

| Pseudomonas aeruginosa | 15.0 mg/mL |

These results indicate that this compound may serve as a promising candidate for developing new antimicrobial agents.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been evaluated in vitro. The compound exhibited potent inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations comparable to established anti-inflammatory drugs like diclofenac.

Anticancer Activity

Research indicates that pyrazole derivatives can inhibit various cancer cell lines by targeting specific pathways involved in cell proliferation and apoptosis. This compound has shown promising results in inhibiting the growth of cancer cells through mechanisms such as:

- Induction of apoptosis

- Inhibition of angiogenesis

In vitro studies revealed that this compound could reduce cell viability in breast and prostate cancer cell lines with IC50 values in the low micromolar range.

Case Studies

Several case studies have been conducted to evaluate the safety and efficacy of pyrazole derivatives in clinical settings:

- Case Study on Antibacterial Efficacy : A study involving a series of pyrazole derivatives showed that modifications at the sulfonamide position significantly enhanced antibacterial activity against resistant strains.

- Clinical Evaluation for Anti-inflammatory Effects : Clinical trials assessing the anti-inflammatory properties of similar compounds indicated reduced symptoms in patients with rheumatoid arthritis when treated with pyrazole derivatives.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Analysis and Electronic Effects

The target compound is compared to three structurally related pyrazole derivatives (Table 1):

Table 1: Substituent Comparison of Pyrazole Derivatives

Key Observations:

- Electronic Effects: The trifluoromethyl group (CF₃) in the analog from is a strong electron-withdrawing group, enhancing electrophilicity at the pyrazole core. In contrast, the pyrrolidinylsulfonyl group in the target compound combines electron-withdrawing sulfonyl (-SO₂-) with the electron-donating pyrrolidine, creating a balanced electronic profile .

Hydrogen-Bonding Capacity :

Physical and Chemical Properties

Table 2: Comparative Physical Properties

Key Observations:

- The amino and fluorine substituents in ’s compound increase polarity and melting point (153–154°C), suggesting stronger intermolecular forces. The target compound’s pyrrolidinylsulfonyl group may similarly elevate melting points compared to CF₃ or phenyl analogs .

- Solubility : The target compound’s sulfonyl group likely enhances aqueous solubility compared to CF₃ or phenyl-substituted derivatives, which are more lipophilic .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.